molecular formula C9H11NO B8713749 4-(2-Ethyloxiran-2-yl)pyridine

4-(2-Ethyloxiran-2-yl)pyridine

Cat. No. B8713749
M. Wt: 149.19 g/mol
InChI Key: WIOBMVCWYCJKOW-UHFFFAOYSA-N
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Patent
US04542132

Procedure details

n-Butyl lithium (7.3 cm3 of a 1.6M solution in hexane) was added at 0° to a stirred suspension of trimethyl sulphonium iodide (2.45 g) in THF (40 cm3) under nitrogen. After 5 minutes 4-propionylpyridine (1.35 g) in THF (5 cm3) was added, the mixture was allowed to warm to room temperature over 1.5 hours, water (20 cm3) was added and volatile material was removed in vacuo. The residue was partitioned between ether and water, the ethereal layer was dried (MgSO4) and evaporated and the residue was chromatographed on silica ("Merck" 60.9385) eluting with methanol:chloroform, 1:49, to give 2-ethyl-2-(4-pyridyl)oxirane as an oil (0.6 g). This material was taken without further purification into DMF (5 cm3) and treated with a solution of 2-sodioisothiazolidine-1,1-dioxide [made from isothiazolidine-1,1-dioxide (0.6 g) and sodium hydride (0.30 g of a 50% dispersion in oil)] in DMF (2 cm3) at 100° for 4 hours. Volatile material was removed in vacuo, the residue was partitioned between ethyl acetate (20 cm3) and water (10 cm3) and the aqueous phase was further extracted with ethyl acetate (2×20 cm3). The combined extracts were dried (MgSO4) and evaporated, and the residue was chromatographed on silica ("Merck" 60.9385) eluting with methanol:chloroform, 1:49, to afford 2-[2-(4-pyridyl)-2-hydroxy]but-1-ylisothiazolidine-1,1-dioxide as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[I-].C[S+](C)C.[C:11]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)(=[O:14])[CH2:12][CH3:13].O>CCCCCC.C1COCC1>[CH2:12]([C:11]1([C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH2:1][O:14]1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.45 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatile material was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethereal layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica ("Merck" 60.9385)
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(OC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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